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CAS No.: 81525-10-2

Cat. No.: S596905

Nafamostat Fact Sheet for Research Use

The table below summarizes the core characteristics of Nafameostat mesylate as context for the dosing

guidelines.
Property Description
Mechanism of Action Synthetic, broad-spectrum serine protease inhibitor. Inhibits thrombin,
factors Xa & Xlla, kallikrein, and complement system [1].
Primary Indications Anticoagulant for extracorporeal circuits (hemodialysis, CKRT, ECMO) in
(Research Context) subjects with high bleeding risk [2] [3] [4].
Key Pharmacokinetic Very short half-life of approximately 5-8 minutes [2] [3] [1].
Property
Metabolism & Excretion Rapidly hydrolyzed in the bloodstream by carboxyesterase; metabolites

(p-guanidinobenzoic acid and 6-amidino-2-naphthol) are renally excreted

[1] [5].

Dosing Guidelines for Extracorporeal Circuits
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Dosing for Nafamostat is typically weight-based and administered as a continuous infusion. The following

tables consolidate findings from recent observational studies.

Table 1: Hemodialysis (HD) in Patients with Bleeding Risk This data is based on a 2025 retrospective

study that developed a predictive model for effective anticoagulation without dialyzer clotting [2].

Parameter

Details

Average Effective
Dose

Key Predictors for
Dose

Reported Range in
Practice

21.90 = 6.82 mg/hour [2].
The required dose is lower with concurrent oral anticoagulant use and older age,
and higher with greater dry body weight and hemoglobin levels [2].

Initial protocols in the study used 12.5 mg/h, 25 mg/h, or 37.5 mg/h, adjusted
based on clotting/bleeding observations [2].

Table 2: Continuous Kidney Replacement Therapy (CKRT) in Critically Ill Subjects This data comes

from a 2024 two-centre observational study [3].

Parameter

Details

Common
Dosage Range

Dose-Response
Finding

5.0 to 30.0 mg/hour (Mean: 15.8 + 8.8 mg/hour) [3].

No significant association was found between the dose (in the 5-30 mg/h range)
and filter life, suggesting the optimal dose may depend on individual subject factors

[3].

Experimental Protocol & Workflow

Based on the reviewed literature, here is a generalized experimental protocol for administering Nafameostat

during dialysis.
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Key Methodological Steps [2] [4]:
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e Circuit Priming: Prepare a solution of Nafamostat (e.g., 20 mg in 500 mL of 0.9% sodium chloride
injection) to pre-fill the dialysis circuit.

e Continuous Infusion: After initiation, administer Nafamostat as a continuous infusion into the
arterial line of the extracorporeal circuit. The initial rate should be selected based on the subject's
bleeding/thrombotic risk profile (refer to Tables 1 & 2).

e Dose Titration: The dose should be adjusted at the researcher's discretion based on visual clotting
scores and bleeding observations.

o For excessive clotting: Increase the infusion rate (e.g., increments of 12.5 mg/h).
o For bleeding: Decrease the infusion rate (e.g., decrements of 12.5 mg/h).

Troubleshooting & Frequently Asked Questions (FAQS)

Q1: What are the critical adverse effects to monitor in experimental subjects?

¢ Allergic/Anaphylactic Reactions: These are the most frequently reported adverse effects. Monitor
closely for signs like dyspnea, rash, or hypotension [6].

¢ Hyperkalemia: Nafamostat and its metabolites may inhibit potassium secretion in the kidneys,
leading to elevated serum potassium levels [1].

e Other Effects: Agranulocytosis has been reported. Concomitant use with Levocarnitine may increase
the risk of adverse reactions; increasing the time interval between administrations of these two drugs
has been shown to mitigate this issue [6].

Q2: How is the anticoagulation effect of Nafamostat monitored during an experiment?

¢ Circuit Clotting: The primary method is visual inspection of the dialyzer and venous drip chamber at
the end of the session. A common clotting score (0-3) is used, where a score of 2 or higher for the
membrane or vein chamber indicates significant clotting [2].

e Coagulation Parameters: Unlike heparin, Nafamostat has a minimal impact on systemic
coagulation parameters like APTT when used at recommended doses, which is why it is preferred in
bleeding-risk scenarios [4].

Q3: Why is there variability in recommended dosing across different studies? The optimal dose is not
definitively established and appears to be highly individualized. Recent studies aim to move beyond
empirical dosing. The 2025 predictive model highlights that factors like oral anticoagulant use, age, dry
body weight, and hemoglobin level are key determinants, explaining about 49% of the dose variation

between subjects [2].
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Key Considerations for Research Design

¢ No Fixed Dose: The evidence does not support a single "correct” dose. Dosing should be
personalized and titrated to effect [2] [3].

e Systemic Exposure is Low: Due to its very short half-life and rapid hydrolysis in the blood,
Nafamostat acts primarily within the extracorporeal circuit, making it ideal for subjects with systemic
bleeding risks [1] [5].

¢ Reported Inconsistency: Be aware that dosing recommendations for drugs in renal impairment can
vary significantly across different information sources. It is critical to use the most recent, primary
research data for your protocols [7].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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